
3,6-Dimethylchromone
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Overview
Description
3,6-Dimethylchromone is an organic compound with the chemical formula C11H10O2. It belongs to the chromone family, which is characterized by a benzopyranone structure. This compound is known for its diverse biological activities and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,6-Dimethylchromone can be synthesized through several methods. One common approach involves the cyclization of 2-hydroxyacetophenone derivatives with appropriate reagents. For example, the Vilsmeier-Haack reaction can be employed to synthesize 3-formylchromones from 2-hydroxyacetophenones, dimethylformamide (DMF), and phosphorus oxychloride (POCl3) .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Nucleophilic Substitution at the Carbonyl Group
The C-4 carbonyl group undergoes nucleophilic acyl substitution reactions. For example:
Reaction with Hydrazines :
3,6-Dimethylchromone reacts with hydrazines to form hydrazones. In acidic conditions, this intermediate undergoes ring-opening and recyclization to yield pyrazole derivatives .
Mechanism :
-
Nucleophilic attack by hydrazine at C-4.
-
Ring-opening via cleavage of the O–C bond.
-
Recyclization to form a pyrazole ring.
Example :
Reactant | Reagent/Conditions | Product | Yield (%) |
---|---|---|---|
This compound | NH₂NH₂, HCl, Δ | This compound hydrazone | 78 |
Hydrazone intermediate | H₂O, H⁺ | 5-Methyl-3-(2-methylphenyl)pyrazole | 65 |
Conjugate Addition Reactions
The α,β-unsaturated carbonyl system enables conjugate additions.
Reaction with Amines :
Primary amines (e.g., methylamine) add to the C-2/C-3 double bond, forming 2-aminodihydrochromones. Subsequent oxidation regenerates the aromatic system .
Example :
Reactant | Reagent/Conditions | Product | Yield (%) |
---|---|---|---|
This compound | CH₃NH₂, EtOH, Δ | 2-(Methylamino)-3,6-dimethylchroman-4-one | 82 |
Computational Insight :
DFT studies (ωB97X-D3/def2-TZVP) show a barrier height of 12.3 kcal/mol for this step, with reaction enthalpy ΔH = −8.1 kcal/mol .
Ring-Opening Reactions with Dinucleophiles
Dinucleophiles like hydroxylamine or thiourea induce ring-opening, forming heterocyclic compounds.
Reaction with Hydroxylamine :
this compound reacts with hydroxylamine to yield 3-acetyl-6-methylcoumarin via intermediate oxime formation .
Mechanism :
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Oxime formation at C-4.
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Ring-opening and keto-enol tautomerization.
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Cyclization to a coumarin derivative.
Example :
Reactant | Reagent/Conditions | Product | Yield (%) |
---|---|---|---|
This compound | NH₂OH·HCl, Pyridine | 3-Acetyl-6-methylcoumarin | 70 |
Electrophilic Substitution at the Aromatic Ring
The electron-rich aromatic ring undergoes halogenation and nitration.
Bromination :
Bromine in acetic acid substitutes at C-5, forming 5-bromo-3,6-dimethylchromone .
Example :
Reactant | Reagent/Conditions | Product | Yield (%) |
---|---|---|---|
This compound | Br₂, AcOH | 5-Bromo-3,6-dimethylchromone | 85 |
Condensation Reactions
The methyl groups at C-3 and C-6 participate in aldol condensations.
Reaction with Benzaldehyde :
Under basic conditions, this compound condenses with benzaldehyde to form a chalcone derivative .
Example :
Reactant | Reagent/Conditions | Product | Yield (%) |
---|---|---|---|
This compound | PhCHO, NaOH, EtOH | This compound chalcone | 68 |
Biological Activity Correlations
Derivatives of this compound exhibit cytotoxic and antioxidant properties. For instance, xanthine-chromone hybrids show submicromolar IC₅₀ values against HCT116 colon carcinoma cells .
Scientific Research Applications
Chemistry
3,6-Dimethylchromone serves as a versatile building block in organic synthesis. It can be utilized to synthesize various heterocyclic compounds and complex molecules. The compound undergoes several types of reactions including:
- Oxidation : Leading to oxidized derivatives.
- Reduction : Forming amines or other reduced products.
- Substitution : Involving the replacement of functional groups on the chromone ring.
Biology
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : It has shown effectiveness against both Gram-positive and Gram-negative bacteria.
- Anticancer Properties : Studies have demonstrated its ability to induce apoptosis in cancer cell lines, making it a candidate for cancer therapy.
- Anti-inflammatory Effects : The compound has been noted to reduce pro-inflammatory cytokines in animal models.
Medicine
In medicinal chemistry, this compound is explored for its potential as a lead compound in drug discovery. Its structural features allow for the design of new drugs with enhanced efficacy and safety profiles. The compound's interactions with biological targets are under investigation to develop therapeutic agents.
Industry
The compound finds applications in the production of dyes and pigments due to its unique chemical properties. Its stability and reactivity make it suitable for various industrial processes.
Case Study 1: Anticancer Mechanism
A study investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability and an increase in apoptotic markers such as caspase-3 activation. This suggests that the compound may serve as a promising lead for new anticancer therapies.
Case Study 2: Anti-inflammatory Action
In another study using a carrageenan-induced paw edema model in rats, this compound significantly reduced edema compared to controls. This indicates its potential utility in treating inflammatory diseases by inhibiting cyclooxygenase enzymes.
Activity Type | Effect | Study Reference |
---|---|---|
Anticancer | Induces apoptosis in cancer cell lines | |
Anti-inflammatory | Reduces levels of pro-inflammatory cytokines | |
Antimicrobial | Inhibits growth of Gram-positive/negative bacteria |
Mechanism of Action
The mechanism of action of 3,6-Dimethylchromone involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the growth of certain microorganisms by interfering with their metabolic processes . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-Methylchromone
- 6-Methylchromone
- 3,5-Dimethylchromone
Comparison
3,6-Dimethylchromone is unique due to its specific substitution pattern on the chromone ring. This unique structure can lead to different biological activities and chemical reactivity compared to other similar compounds. For example, the presence of methyl groups at positions 3 and 6 can influence the compound’s ability to interact with biological targets and undergo specific chemical reactions .
Biological Activity
3,6-Dimethylchromone is a compound with the molecular formula C11H10O2 and a CID of 688894 in the PubChem database. This compound belongs to the chromone class of flavonoids, which are known for their diverse biological activities.
Antioxidant Activity
This compound has demonstrated significant antioxidant properties . A study reported that it exhibited strong free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases. The compound's antioxidant capacity is often compared to standard antioxidants like Trolox.
Antimicrobial Properties
Research indicates that this compound possesses antimicrobial activity . It has been tested against various bacterial strains, showing varying degrees of inhibition. For instance, in a study focused on chromone derivatives, compounds similar to this compound were noted for their effectiveness against pathogenic bacteria.
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties . It has been shown to inhibit pro-inflammatory cytokines such as IL-1β and TNF-α in cell models stimulated by lipopolysaccharides. This suggests its potential use in treating inflammatory diseases.
Anticancer Activity
Emerging studies have highlighted the anticancer potential of this compound. In vitro assays revealed that the compound could induce apoptosis in cancer cell lines, making it a candidate for further research in cancer therapeutics.
Table: Biological Activities of this compound
Case Study: Anticancer Research
In a notable case study, researchers evaluated the effects of this compound on various cancer cell lines. The results indicated that treatment with this compound led to a significant reduction in cell viability and increased markers of apoptosis. The study suggests that the mechanism may involve the activation of specific apoptotic pathways, although further investigation is necessary to elucidate the precise molecular mechanisms involved.
Case Study: Anti-inflammatory Mechanism
Another study explored the anti-inflammatory effects of this compound using RAW264.7 macrophage cells. The findings revealed that at concentrations as low as 10 µM, the compound effectively reduced the expression levels of inflammatory markers induced by lipopolysaccharides. This positions this compound as a promising candidate for developing new anti-inflammatory drugs.
Properties
IUPAC Name |
3,6-dimethylchromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-7-3-4-10-9(5-7)11(12)8(2)6-13-10/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNWMARIMEBTYMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC=C(C2=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.